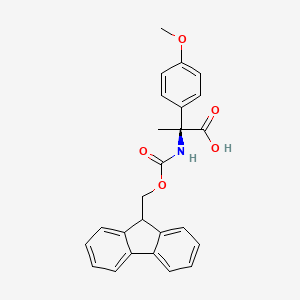Fmoc-alpha-Me-L-Phg(4-OMe)-OH
CAS No.:
Cat. No.: VC13721798
Molecular Formula: C25H23NO5
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H23NO5 |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C25H23NO5/c1-25(23(27)28,16-11-13-17(30-2)14-12-16)26-24(29)31-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,28)/t25-/m0/s1 |
| Standard InChI Key | ITVZVFFSLZZBBQ-VWLOTQADSA-N |
| Isomeric SMILES | C[C@](C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC(C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Chemical Characterization
Table 1: Comparative Analysis of Fmoc-Protected α-Methyl Amino Acids
Spectroscopic and Analytical Data
While direct spectral data for Fmoc-α-Me-L-Phg(4-OMe)-OH are absent in the provided sources, analogs such as Fmoc-α-Me-Phe-OH exhibit characteristic NMR peaks:
-
¹H NMR: δ 7.3–7.8 (Fmoc aromatic protons), δ 4.2–4.5 (α-CH), δ 3.7–3.9 (OCH₃) .
-
HPLC: Retention times vary with mobile phase composition, typically eluting at 10–12 min under reverse-phase conditions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of Fmoc-α-Me-L-Phg(4-OMe)-OH involves multi-step organic transformations:
-
Phenylglycine Backbone Modification:
-
Fmoc Protection:
Table 2: Key Reagents and Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxy Introduction | CuI, K₂CO₃, 4-methoxyphenylboronic acid | 65–75 | |
| α-Methylation | CH₃I, NaH, DMF | 80–85 | |
| Fmoc Protection | Fmoc-Cl, DIPEA, DCM | 90–95 |
Industrial-Scale Production
Commercial suppliers like Syncrest and IRIS Biotech produce Fmoc-α-Me-L-Phg(4-OMe)-OH at scales ranging from 250 mg to 25 g, with prices varying from $70 to $226 per gram . Quality control protocols emphasize HPLC purity (>98%) and mass spectrometry validation .
Applications in Peptide Science
Conformational Restriction in Peptide Design
The α-methyl group reduces backbone flexibility, stabilizing β-turn and helical structures critical for receptor binding . For example, peptides incorporating α-methyl-Phg exhibit enhanced affinity for G-protein-coupled receptors (GPCRs) .
Enhanced Metabolic Stability
The 4-methoxy group shields the peptide from oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vivo . This property is pivotal in developing orally bioavailable peptide therapeutics.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-α-Me-L-Phg(4-OMe)-OH is compatible with standard SPPS protocols:
-
Coupling: Activated using HATU/DIPEA in DMF, achieving >95% efficiency .
-
Deprotection: Fmoc removal via 20% piperidine in DMF, with minimal racemization (<1%) .
Case Study: Synthesis of Histone-Mimetic Peptides
Analogous to Fmoc-Lys(Boc)(Me)-OH , this derivative enables site-specific incorporation into histone tails for epigenetic studies. The methyl and methoxy groups mimic post-translational modifications, facilitating research into chromatin remodeling .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Solubility: >50 mg/mL in DMSO or DMF; <1 mg/mL in aqueous buffers (pH 7.4) .
-
Storage: Stable at −20°C for >2 years; degradation products include Fmoc-hydroxyl byproducts .
LogP and pKa
Future Directions and Research Opportunities
Peptide Drug Discovery
Ongoing studies explore this derivative in cyclic peptide libraries for targeting undruggable proteins .
Green Chemistry Innovations
Adapting solventless extrusion methods could reduce DMF usage in large-scale synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume